Dhfr-IN-11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

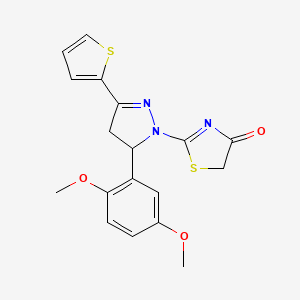

C18H17N3O3S2 |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

2-[3-(2,5-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-one |

InChI |

InChI=1S/C18H17N3O3S2/c1-23-11-5-6-15(24-2)12(8-11)14-9-13(16-4-3-7-25-16)20-21(14)18-19-17(22)10-26-18/h3-8,14H,9-10H2,1-2H3 |

InChI Key |

UMCNXIONKYGWEL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CC(=NN2C3=NC(=O)CS3)C4=CC=CS4 |

Origin of Product |

United States |

Foundational & Exploratory

Dhfr-IN-11: A Technical Guide on its Mechanism of Action in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. This necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. The folate biosynthetic pathway is a clinically validated target for antimicrobial therapy, and one of its key enzymes, dihydrofolate reductase (DHFR), presents a promising target for Mtb drug development.[1][2][3][4] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential precursor for the synthesis of nucleotides and certain amino acids.[1][4][5][6] Inhibition of Mtb DHFR disrupts these vital metabolic pathways, ultimately leading to bacterial cell death.[5] While the specific compound "Dhfr-IN-11" is not prominently featured in the reviewed literature, this guide will focus on the well-characterized mechanisms of potent Mtb DHFR inhibitors, using them as a proxy to understand the potential action of a molecule like this compound. This document will delve into the molecular interactions, quantitative inhibitory data, and experimental methodologies associated with the inhibition of Mtb DHFR.

Core Mechanism of Action: Targeting Dihydrofolate Reductase

The primary mechanism of action for DHFR inhibitors in M. tuberculosis is the direct inhibition of the Mtb DHFR enzyme.[4][7] This inhibition is typically competitive with the natural substrate, dihydrofolate. By binding to the active site of the enzyme, these inhibitors prevent the reduction of DHF to THF, thereby depleting the intracellular pool of THF.[6] THF and its derivatives are crucial one-carbon donors for the synthesis of purines, thymidylate, and amino acids such as methionine and serine.[1][6] Consequently, the inhibition of DHFR leads to the cessation of DNA, RNA, and protein synthesis, resulting in a bacteriostatic or bactericidal effect.[5][7]

Several classes of compounds have been identified as potent inhibitors of Mtb DHFR, including triaza-coumarins (e.g., TA-C) and pyrrolo-quinazolines (e.g., PQD-1).[1][8][9] Notably, some DHFR inhibitors exhibit a significant disconnect between their enzymatic inhibition (IC50) and their whole-cell activity (MIC), suggesting additional mechanisms may be at play, such as prodrug activation.[1]

The Case of Prodrug Activation: The TA-C Example

One intriguing aspect of some Mtb DHFR inhibitors is their potentiation through intracellular metabolism. For instance, the triaza-coumarin TA-C is a moderate inhibitor of the isolated Mtb DHFR enzyme but displays exquisite whole-cell activity.[1] This potency is attributed to its conversion into a much more active inhibitor by Mtb's F420-dependent oxidoreductases (FDORs).[1] This bioactivation highlights a sophisticated mechanism where the bacterium's own metabolic machinery enhances the efficacy of the inhibitor.

Quantitative Inhibitory Data

The following tables summarize the quantitative data for representative Mtb DHFR inhibitors, providing a comparative overview of their enzymatic and whole-cell activities.

Table 1: Enzymatic Inhibition and Whole-Cell Activity of TA-C

| Compound | Mtb DHFR IC50 (µM) | M. tuberculosis MIC50 (nM) |

| TA-C | ~1 | 10 - 20 |

Data sourced from PNAS (2021).[1]

Table 2: Comparative Inhibitory Activity of Pyrrolo-quinazoline PQD-1

| Compound | M. abscessus DHFR IC50 (µM) | M. abscessus MIC90 (µM) |

| PQD-1 | Not specified in snippet | 3 |

Note: While this data is for M. abscessus, PQD-1 was initially identified as an M. tuberculosis DHFR inhibitor. Data sourced from Antimicrobial Agents and Chemotherapy (2023).[8][9]

Table 3: Inhibitory Constants (Ki) for INCA Compounds against Mtb DHFR

| Compound | Mtb DHFR Ki (nM) | M. tuberculosis MIC (µg/mL) |

| UCP1163 | <10 | 4 |

| UCP1164 | <10 | 0.5 |

| UCP1172 | <10 | 0.03 |

| Methotrexate (MTX) | <10 | Not specified in snippet |

| PAS-M (active metabolite of PAS) | 750 | Not specified in snippet |

Data sourced from PubMed Central.[2]

Experimental Protocols

A detailed understanding of the mechanism of action relies on robust experimental methodologies. Below are outlines of key protocols used to characterize DHFR inhibitors.

Determination of Half-Maximal Inhibitory Concentration (IC50) against Mtb DHFR

This assay spectroscopically measures the inhibitory effect of a compound on the enzymatic activity of purified Mtb DHFR.

-

Reagents and Materials:

-

Purified recombinant Mtb DHFR enzyme.

-

NADPH (cofactor).

-

Dihydrofolate (DHF) (substrate).

-

Assay buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4).[10]

-

Test compound (e.g., this compound) at various concentrations.

-

Spectrophotometer capable of reading absorbance at 340 nm.

-

-

Procedure:

-

Prepare a reaction mixture containing the purified Mtb DHFR enzyme and the test compound at varying concentrations in the assay buffer.

-

Incubate the mixture for a defined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding DHF and NADPH.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.[2]

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.

-

Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

-

Reagents and Materials:

-

M. tuberculosis culture (e.g., H37Rv strain).

-

Appropriate liquid growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

-

Test compound (e.g., this compound) serially diluted.

-

96-well microplates.

-

Resazurin dye (for viability assessment).

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the 96-well microplates.

-

Inoculate each well with a standardized suspension of M. tuberculosis.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for a specified period (typically 7-14 days for Mtb).

-

After incubation, add resazurin dye to each well and incubate for an additional 24-48 hours.

-

Determine the MIC as the lowest concentration of the compound that prevents a color change of the resazurin dye (from blue to pink), indicating inhibition of bacterial growth.

-

Visualizing the Molecular Pathways and Workflows

Folate Biosynthesis Pathway and DHFR Inhibition in M. tuberculosis

Caption: Inhibition of Mtb Dihydrofolate Reductase (DHFR) by this compound.

Experimental Workflow for Characterizing a Novel DHFR Inhibitor

Caption: A representative workflow for the characterization of a novel Mtb DHFR inhibitor.

Conclusion

The inhibition of dihydrofolate reductase in Mycobacterium tuberculosis represents a compelling strategy for the development of new antitubercular therapeutics. Compounds that target Mtb DHFR, exemplified by molecules like TA-C and PQD-1, demonstrate potent bactericidal or bacteriostatic effects by disrupting the essential folate metabolic pathway. A thorough understanding of their mechanism of action, supported by robust quantitative data and detailed experimental protocols, is crucial for advancing these inhibitors through the drug development pipeline. The potential for prodrug activation within the mycobacterial cell adds a layer of complexity and opportunity for designing highly potent and selective drugs. Future research should continue to explore the structure-activity relationships of novel DHFR inhibitors and investigate mechanisms of resistance to ensure the long-term viability of this therapeutic approach.

References

- 1. pnas.org [pnas.org]

- 2. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. repositorio.usp.br [repositorio.usp.br]

- 5. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mycobacterial Dihydrofolate Reductase Inhibitors Identified Using Chemogenomic Methods and In Vitro Validation | PLOS One [journals.plos.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Pharmacological validation of dihydrofolate reductase as a drug target in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Purification of Dhfr-IN-11: A Technical Overview

A comprehensive guide for researchers and drug development professionals on the synthesis and purification of pteridine-based Dihydrofolate Reductase (DHFR) inhibitors, with a focus on the general methodologies applicable to compounds such as Dhfr-IN-11.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, playing a key role in the synthesis of purines, pyrimidines, and several amino acids.[1] Its inhibition can disrupt DNA synthesis and cell proliferation, making it a significant target for therapeutic intervention in cancer and infectious diseases.[1][2] Pteridine derivatives represent a major class of DHFR inhibitors, with methotrexate being a prominent example.[3][4] While specific synthesis and purification data for a compound designated "this compound" is not publicly available, this guide outlines the general and established methodologies for the synthesis and purification of analogous pteridine-based DHFR inhibitors.

Synthesis of the Pteridine Core

The synthesis of pteridine derivatives, which form the core of many DHFR inhibitors, can be achieved through several established chemical routes. A common and versatile method is the condensation of a substituted 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[5][6] This approach allows for the introduction of various substituents on both the pyrimidine and the forming pyrazine ring, enabling the synthesis of a diverse library of pteridine analogs.

Another notable method involves the Timmis reaction, which utilizes the condensation of a 5-nitroso-4,6-diaminopyrimidine with a compound containing an active methylene group.[7] This reaction offers regioselective control over the substitution pattern on the pteridine ring system. The choice of the specific synthetic route will depend on the desired substitution pattern of the target molecule.

Illustrative Synthetic Pathway for a Pteridine-Based DHFR Inhibitor

The following diagram illustrates a generalized synthetic pathway for a pteridine derivative, which is a common core structure for DHFR inhibitors.

Caption: Generalized synthesis of a pteridine core via condensation.

Purification of Pteridine-Based Compounds

The purification of the synthesized pteridine derivatives is critical to remove impurities, unreacted starting materials, and reaction byproducts. A multi-step purification strategy is typically employed, combining several chromatographic and crystallization techniques.

General Purification Workflow

A typical purification workflow for a crude pteridine compound is outlined below:

Caption: A standard workflow for the purification of pteridine compounds.

Detailed Methodologies

-

Initial Work-up: The reaction mixture is typically quenched and extracted with an appropriate organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield the crude product.

-

Column Chromatography: The crude material is then subjected to column chromatography. Silica gel is a common stationary phase, and the mobile phase is a mixture of solvents of varying polarity, chosen to effectively separate the target compound from impurities.

-

Recrystallization: For solid compounds, recrystallization is a powerful technique for achieving high purity.[8][9] The impure compound is dissolved in a minimal amount of a hot solvent in which it has high solubility, and then the solution is cooled slowly to allow the formation of pure crystals.[9]

-

Affinity Chromatography: For purifying DHFR inhibitors, affinity chromatography can be a highly specific and efficient method.[10][11][12] This technique utilizes a stationary phase to which a ligand that binds specifically to the target molecule (in this case, a component of the DHFR enzyme or an analog) is attached.[4][12]

Data Presentation

The following tables summarize hypothetical quantitative data that would be collected during the synthesis and purification of a pteridine-based DHFR inhibitor.

Table 1: Synthesis Reaction Parameters

| Parameter | Value |

| Reaction Scale | 10 mmol |

| Reaction Time | 12 hours |

| Reaction Temperature | 80 °C |

| Crude Yield | 75% |

| Appearance of Crude | Brown solid |

Table 2: Purification Data

| Purification Step | Yield (%) | Purity (by HPLC) |

| Column Chromatography | 60% | 95% |

| Recrystallization | 85% (of chromatographed material) | >99% |

| Overall Yield | 38% | >99% |

Table 3: Analytical Characterization

| Technique | Result |

| ¹H NMR | Consistent with proposed structure |

| ¹³C NMR | Consistent with proposed structure |

| Mass Spectrometry (HRMS) | Calculated m/z matches observed m/z |

| HPLC | Single peak at expected retention time |

Signaling Pathway Inhibition

DHFR inhibitors block the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the synthesis of thymidylate and purines, which are essential for DNA replication and cell division.

Caption: Inhibition of the DHFR pathway by a pteridine-based inhibitor.

While the specific details for the synthesis and purification of "this compound" are not available in the public domain, this technical guide provides a comprehensive overview of the established and generalizable methodologies for the preparation and purification of pteridine-based DHFR inhibitors. The successful synthesis of these compounds relies on well-established condensation reactions, and their purification to a high degree of purity is achievable through a combination of chromatographic and crystallization techniques. The principles and protocols outlined herein serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel DHFR-targeting therapeutics.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. recent-developments-in-the-chemistry-of-pteridines - Ask this paper | Bohrium [bohrium.com]

- 7. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. Purification and properties of dihydrofolate reductase from cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Affinity chromatography of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Dihydrofolate Reductase Inhibitors Against Mycobacterium tuberculosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of various inhibitors targeting Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR). Dihydrofolate reductase is a critical enzyme in the folate biosynthesis pathway, essential for the production of nucleotides and certain amino acids, making it a well-validated target for antimicrobial drug development.[1][2][3][4] The emergence of multidrug-resistant tuberculosis necessitates the discovery and development of novel therapeutic agents acting on unexploited targets like MtDHFR.[5][6]

Quantitative Inhibitor Activity

The following table summarizes the in vitro activity of several documented MtDHFR inhibitors against the enzyme and whole-cell M. tuberculosis. The data highlights the potency and, where available, the selectivity of these compounds for the mycobacterial enzyme over the human homolog (hDHFR).

| Compound/Inhibitor | Target | IC50 (nM) | MIC (µg/mL) | Selectivity Index (hDHFR IC50 / MtDHFR IC50) | Reference |

| Compound 15 | MtDHFR | 177 | <0.03 | 5.73 | [1] |

| Compound 16 | MtDHFR | 111 | 0.5 | 17.61 | [1] |

| Compound 1 | MtDHFR | 9.0 | - | 2.78 | [1] |

| Compound 2 | MtDHFR | 23 | - | 4.13 | [1] |

| Compound 3 | MtDHFR | 23 | - | 65.22 | [1] |

| Compound 10 | MtDHFR | 5600 | 1.5-3.12 | 12.95 | [7] |

| Compound 11 | MtDHFR | 5200 | 1.5-3.12 | 16.02 | [7] |

| Compound 17 | MtDHFR | 1340 | - | 8.95 | [7] |

| Compound 18 | MtDHFR | 820 | - | 18.68 | [7] |

| Triaza-coumarin (TA-C) | MtDHFR | ~1000 | 0.01-0.02 (nM) | 18 | [8] |

| Methotrexate (MTX) | MtDHFR | <10 (Ki) | >200 | Non-selective | [6][9] |

| UCP1172 | MtDHFR | <10 (Ki) | - | - | [9] |

| UCP1175 | MtDHFR | <10 (Ki) | - | - | [9] |

| UCP1063 | MtDHFR | <10 (Ki) | - | - | [9] |

| PAS-M | MtDHFR | 750 (Ki) | - | - | [9] |

| Quinazoline-based inhibitor | MtDHFR | - | 207 (µM) | - | [3] |

Note: '-' indicates data not available in the cited sources. MIC values are presented in the units reported in the source.

Core Signaling Pathway and Mechanism of Action

MtDHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][3][10] THF and its derivatives are essential one-carbon donors for the synthesis of thymidylate, purines, and amino acids like methionine.[3][4] Inhibition of MtDHFR depletes the intracellular pool of THF, leading to the cessation of DNA and protein synthesis, and ultimately, bacterial cell death.[4]

Interestingly, M. tuberculosis possesses a second DHFR, Rv2671, and a flavin-dependent thymidylate synthase (ThyX), which can provide resistance to antifolates.[9] Therefore, compounds that can dually target both DHFR and Rv2671 are of significant interest.[9]

Caption: The folate pathway in M. tuberculosis and the inhibitory action of DHFR inhibitors.

Experimental Protocols

MtDHFR Enzyme Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on the purified MtDHFR enzyme.

Principle: The enzymatic activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as DHF is reduced to THF.[3][11]

Methodology:

-

Reagents and Buffers:

-

Assay Buffer: 50 mM phosphate buffer, pH 7.5.

-

Substrates: Dihydrofolate (DHF) and NADPH.

-

Enzyme: Purified recombinant MtDHFR.

-

Inhibitor: Test compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

Reactions are typically performed in a 96-well UV-transparent plate.

-

To each well, add the assay buffer, a fixed concentration of NADPH (e.g., 10 µM), and the test inhibitor at various concentrations.

-

Initiate the reaction by adding a fixed concentration of DHF (e.g., 4.5 µM) and a pre-determined amount of purified MtDHFR (e.g., 10 nM).

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

The initial reaction rates are calculated from the linear portion of the absorbance vs. time plot.

-

The percentage of inhibition for each inhibitor concentration is calculated relative to a no-inhibitor control.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Whole-Cell Antimycobacterial Activity Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of whole M. tuberculosis cells.

Principle: The susceptibility of M. tuberculosis to a test compound is assessed by exposing the bacteria to serial dilutions of the compound in a liquid or solid growth medium.

Methodology:

-

Strains and Media:

-

M. tuberculosis strain (e.g., H37Rv ATCC 27294).

-

Growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC and Tween-80).

-

-

Procedure (Microplate Alamar Blue Assay - MABA):

-

Dispense the growth medium into a 96-well microplate.

-

Prepare serial dilutions of the test compound in the wells.

-

Inoculate the wells with a standardized suspension of M. tuberculosis.

-

Incubate the plates at 37°C for a defined period (e.g., 7 days).

-

Add a viability indicator, such as Alamar Blue or Resazurin.

-

Continue incubation for 24 hours.

-

-

Data Analysis:

-

A color change (e.g., blue to pink for Resazurin) indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents this color change.

-

Experimental Workflow for Inhibitor Discovery and Validation

The process of identifying and validating novel MtDHFR inhibitors typically follows a structured workflow, from initial screening to confirmation of on-target activity.

Caption: A typical workflow for the discovery and validation of novel MtDHFR inhibitors.

Conclusion

The development of potent and selective inhibitors of Mycobacterium tuberculosis dihydrofolate reductase remains a promising strategy to combat tuberculosis. The data and protocols outlined in this guide provide a foundational understanding for researchers in this field. Future efforts should focus on identifying novel chemical scaffolds, optimizing lead compounds for improved whole-cell activity and selectivity, and exploring multi-targeting approaches to overcome potential resistance mechanisms. The use of sensitized bacterial strains and detailed mechanistic studies will be crucial in advancing these novel antifolates towards clinical development.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. DHFR- a target for TB drugs? | Protein Data Bank in Europe [ebi.ac.uk]

- 3. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. The identification of novel Mycobacterium tuberculosis DHFR inhibitors and the investigation of their binding preferences by using molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

Dhfr-IN-11: A Technical Guide to Target Identification and Validation in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential methodologies for the identification and validation of Dihydrofolate Reductase (DHFR) inhibitors, exemplified by the hypothetical compound Dhfr-IN-11, as potential therapeutic agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This document outlines the critical role of DHFR in Mtb's survival, details key experimental protocols, presents quantitative data for comparative analysis, and visualizes complex biological and experimental workflows.

Introduction: Dihydrofolate Reductase as a Key Target in Mycobacterium tuberculosis

Mycobacterium tuberculosis requires the folate metabolic pathway for the synthesis of essential precursors of DNA, RNA, and certain amino acids, making it a crucial pathway for the bacterium's survival and proliferation.[1][2][3] Dihydrofolate reductase (DHFR), an enzyme within this pathway, catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][3] THF and its derivatives are vital one-carbon donors for the synthesis of purines, thymidylate, and amino acids such as methionine.[2] The essentiality of this enzyme makes it a well-validated and attractive target for the development of novel anti-tubercular agents.[1][3] While some DHFR inhibitors like methotrexate and trimethoprim exist, they have shown limited efficacy against whole-cell Mtb, necessitating the discovery of new, potent, and specific inhibitors.[2]

Target Identification: High-Throughput Screening for Mtb DHFR Inhibitors

The initial step in identifying novel Mtb DHFR inhibitors often involves high-throughput screening (HTS) of large compound libraries. A robust and sensitive assay is paramount for this process.

Experimental Workflow: High-Throughput Screening

The workflow for identifying a lead compound like this compound typically involves a primary screen to identify initial hits, followed by secondary and counter-screens to eliminate false positives and confirm target specificity.

Experimental Protocol: Diaphorase-Coupled DHFR Enzyme Inhibition Assay

This HTS-compatible assay provides a fluorescent readout for DHFR activity. The consumption of NADPH by DHFR is coupled to a second reaction where diaphorase reduces the non-fluorescent resazurin to the highly fluorescent resorufin in the presence of NADPH. A decrease in fluorescence indicates inhibition of DHFR.

Materials:

-

Purified recombinant Mtb DHFR

-

NADPH

-

Dihydrofolate (DHF)

-

Diaphorase

-

Resazurin

-

Assay buffer: 50 mM sodium phosphate (pH 7.4), 150 mM KCl, 8.9 mM β-mercaptoethanol

-

384-well microplates

Procedure:

-

Prepare a solution of Mtb DHFR, diaphorase, and resazurin in the assay buffer.

-

Dispense the enzyme mixture into the wells of a 384-well plate.

-

Add the test compounds (e.g., this compound) at desired concentrations to the wells.

-

Initiate the reaction by adding a mixture of NADPH and DHF.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

-

Measure the fluorescence of resorufin (Excitation: ~530-560 nm, Emission: ~590 nm) using a plate reader.

-

Calculate the percent inhibition relative to control wells (with and without enzyme).

Quantitative Analysis of Inhibitor Potency

The potency of this compound and other inhibitors is quantified through various metrics, both at the enzymatic and cellular level.

Table 1: Enzymatic Inhibition of Mtb DHFR

| Compound | IC50 (nM) | Ki (nM) | Selectivity (hDHFR/MtbDHFR IC50) |

| This compound (Hypothetical) | 15 | 8 | >100 |

| Methotrexate | 5 | 2 | ~1 |

| Trimethoprim | 1,200 | 750 | ~2,500 |

| WR99210 | 10 | 4.5 | >200 |

Table 2: Whole-Cell Activity against M. tuberculosis H37Rv

| Compound | MIC99 (µM) - Wild-Type Mtb | MIC99 (µM) - DHFR Knockdown Mtb |

| This compound (Hypothetical) | 25 | 8 |

| Methotrexate | >300 | ~100 |

| Trimethoprim | >500 | >500 |

| Isoniazid (Control) | 0.5 | 0.5 |

Target Validation in Mycobacterium tuberculosis

Confirming that the observed whole-cell activity of an inhibitor is due to its interaction with the intended target is a critical step in drug development.

Genetic Validation: DHFR Knockdown Strain

A conditional knockdown strain of Mtb, where the expression of the dfrA gene (encoding DHFR) is controlled, can be used to validate target engagement. Reduced expression of DHFR should sensitize the bacteria to inhibitors of this enzyme.

This protocol describes the generation of an Mtb strain where the native dfrA promoter is replaced with a tetracycline-repressible promoter.

Materials:

-

M. tuberculosis H37Rv strain

-

Specialized mycobacterial shuttle and integration vectors

-

Tetracycline repressor (tetR) gene and tetracycline operator (tetO) sequences

-

Hygromycin and kanamycin resistance markers

-

Electroporator and mycobacterial growth media

Procedure:

-

Clone the tetR gene under a suitable mycobacterial promoter into an integrating vector.

-

Construct a suicide delivery vector containing the tetO sequence upstream of a promoterless hygromycin resistance gene, flanked by sequences homologous to the regions upstream and downstream of the native dfrA promoter.

-

Electroporate the tetR-expressing vector into Mtb H37Rv and select for kanamycin-resistant colonies.

-

Electroporate the suicide delivery vector into the tetR-expressing Mtb strain.

-

Select for hygromycin-resistant colonies in the presence of anhydrotetracycline (ATc) to allow for dfrA expression.

-

Screen for double-crossover events by PCR to confirm the replacement of the native dfrA promoter with the tetracycline-repressible promoter.

-

Validate the conditional knockdown by growing the mutant strain with and without ATc and measuring DHFR protein levels or enzyme activity.

Biophysical Validation: Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry, measures the thermal stability of a protein. The binding of a ligand, such as this compound, to DHFR is expected to increase its melting temperature (Tm).

Materials:

-

Purified recombinant Mtb DHFR

-

This compound

-

SYPRO Orange dye

-

Real-time PCR instrument

-

Assay buffer: 100 mM HEPES (pH 7.5), 150 mM NaCl

Procedure:

-

Prepare a master mix containing the assay buffer, SYPRO Orange dye, and Mtb DHFR.

-

Aliquot the master mix into the wells of a 96-well PCR plate.

-

Add this compound at various concentrations to the wells. Include a no-ligand control.

-

Seal the plate and place it in a real-time PCR instrument.

-

Run a temperature gradient from 25°C to 95°C, with fluorescence readings taken at each temperature increment.

-

The melting temperature (Tm) is determined as the midpoint of the unfolding transition from the resulting fluorescence curve.

-

A significant positive shift in Tm in the presence of this compound confirms direct binding to Mtb DHFR.

Table 3: Thermal Shift Assay Data for Mtb DHFR

| Compound (at 10x IC50) | Melting Temperature (Tm) (°C) | ΔTm (°C) |

| Apo Mtb DHFR | 65.0 | - |

| + this compound | 78.5 | +13.5 |

| + Methotrexate | 75.5 | +10.5 |

| + Trimethoprim | 68.2 | +3.2 |

The Folate Biosynthesis Pathway in Mycobacterium tuberculosis

Understanding the broader metabolic context of DHFR is crucial for interpreting inhibitor effects and potential resistance mechanisms.

References

- 1. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Use of a Tetracycline-Inducible System for Conditional Expression in Mycobacterium tuberculosis and Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

The Pursuit of Novel Dihydrofolate Reductase Inhibitors to Combat Tuberculosis: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This necessitates the urgent development of new therapeutic agents with novel mechanisms of action. Dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway, represents a clinically validated and attractive target for the development of new anti-TB drugs.[2][3][4] This technical guide provides a comprehensive literature review of recent advancements in the discovery and development of novel Mtb-DHFR (MtDHFR) inhibitors, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

The Folate Pathway: A Key Target in Mycobacterium tuberculosis

The folate pathway is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are crucial for DNA, RNA, and protein synthesis.[4][5] MtDHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital one-carbon carrier in various metabolic processes.[6][7][8] Inhibition of MtDHFR depletes the intracellular pool of THF, leading to the cessation of DNA synthesis and ultimately, bacterial cell death.[9][10][11] The structural differences between MtDHFR and human DHFR (hDHFR), particularly within the active site and the presence of a unique glycerol-binding pocket in the mycobacterial enzyme, provide a basis for the design of selective inhibitors.[3][12][13][14]

Novel Classes of MtDHFR Inhibitors and Their Potency

Recent drug discovery efforts have identified a diverse range of chemical scaffolds with potent inhibitory activity against MtDHFR. These include both classical antifolates, such as derivatives of pteridines and diaminopyrimidines, and non-traditional cores.[1][3][15] The in vitro potency of these inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) against the recombinant enzyme and their minimum inhibitory concentration (MIC) against whole Mtb cells. Selectivity is a critical parameter, often expressed as the ratio of the IC50 for hDHFR to that for MtDHFR.

Pteridine-Based Inhibitors

Derivatives of the pteridine ring have shown significant promise as MtDHFR inhibitors. For instance, Cunha, Ramalho, and Reynolds synthesized a series of 18 derivatives, with some compounds exhibiting IC50 values for MtDHFR as low as 9.0 nM.[3] Notably, compound 3 in their study, featuring a propyl group at the ortho-meta position of the phenolic ring, demonstrated high selectivity for MtDHFR over hDHFR.[8]

| Compound/Series | Target | IC50 (nM) | Mtb Strain | MIC (µg/mL) | Selectivity Index (hDHFR/MtDHFR) | Reference |

| Pteridine Derivative 1 | MtDHFR | 9.0 | H37Ra | - | 2.8 | [3][8] |

| Pteridine Derivative 2 | MtDHFR | 23 | H37Ra | - | 4.1 | [3][8] |

| Pteridine Derivative 3 | MtDHFR | 23 | H37Ra | - | 65.2 | [3][8] |

Diaminopyrimidine and Diaminotriazine Derivatives

The diaminopyrimidine ring is a well-established pharmacophore for DHFR inhibitors.[3] Hajian et al. synthesized novel inhibitors based on a diaminopyrimidine-phenolic ring scaffold, with compound 16 showing an IC50 of 111 nM against MtDHFR and high selectivity.[3][8] Similarly, Tawari et al. developed diaminotriazine derivatives, with compounds 10 and 11 demonstrating promising whole-cell activity against the H37Rv strain with MICs of 1.56 µM and being 14.5 times more selective for MtDHFR.[2]

| Compound/Series | Target | IC50 (nM) | Mtb Strain | MIC (µg/mL) | Selectivity Index (hDHFR/MtDHFR) | Reference |

| Diaminopyrimidine 15 | MtDHFR | 177 | Erdmann | <0.03 | 5.7 | [3][8] |

| Diaminopyrimidine 16 | MtDHFR | 111 | Erdmann | 0.5 | 17.6 | [3][8] |

| Diaminotriazine 10 | MtDHFR | 5600 | H37Rv | 1.56 (µM) | >12.9 | [2] |

| Diaminotriazine 11 | MtDHFR | 5200 | H37Rv | 1.56 (µM) | >16.0 | [2] |

Non-Classical and Novel Scaffolds

The exploration of non-traditional cores aims to identify inhibitors with improved selectivity and novel binding modes.[1][3] A notable example is the triaza-coumarin (TA-C) compound, which, despite a moderate IC50 of ~1 µM against the enzyme, exhibits potent whole-cell activity with an MIC50 of 10-20 nM.[5][16] This potency is attributed to its intracellular bioactivation by F420H2-dependent reductases, which convert it into a much more active inhibitor.[5][16] Additionally, virtual screening efforts have identified compounds with entirely new chemical backbones, such as (2,4-dihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone (compound 11436 ), which showed an MIC of 5.50 µM against MtDHFR and was eight-fold selective over hDHFR.[17]

| Compound/Series | Target | IC50 (µM) | Mtb Strain | MIC (µM) | Selectivity Index (hDHFR/MtDHFR) | Reference |

| Triaza-coumarin (TA-C) | MtDHFR | ~1 | Mtb, M. bovis BCG | 0.01-0.02 | 18 | [5][16] |

| TA-C-Acid (activated) | MtDHFR | 0.01 | - | - | >170 | [5][16] |

| Compound 11436 | MtDHFR | 5.50 | H37Rv | 0.65 | 7.6 | [17] |

| Quinazoline derivative | MtDHFR | - | H37Rv | 207 | - | [18] |

Experimental Protocols for DHFR Inhibitor Evaluation

A standardized set of assays is crucial for the identification and characterization of novel MtDHFR inhibitors. The general workflow involves initial high-throughput screening of compound libraries against the purified enzyme, followed by secondary assays to confirm hits, determine potency and selectivity, and assess whole-cell activity.

Recombinant Enzyme Expression and Purification

Recombinant MtDHFR is typically expressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA resin).[6]

DHFR Enzyme Inhibition Assays

1. Kinetic Spectrophotometric Assay: This is a standard low-throughput assay that measures the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.[6][18]

-

Reaction Mixture:

-

Procedure: The reaction is initiated by the addition of the enzyme, and the rate of change in absorbance at 340 nm is monitored.[6][18] The combined molar extinction coefficient for NADPH oxidation and DHF reduction is 11,800 M⁻¹cm⁻¹.[6]

2. High-Throughput Screening (HTS) Compatible Fluorescence Assay: For screening large compound libraries, a more amenable single-time-point fluorescence assay is often employed.[18]

-

Principle: The DHFR reaction is allowed to proceed for a defined time, consuming NADPH. The remaining NADPH is then used by a coupling enzyme, diaphorase, to reduce a non-fluorescent substrate (resazurin) to a fluorescent product (resorufin).[18]

-

Procedure:

-

The DHFR reaction is initiated.

-

After incubation, diaphorase and resazurin are added.

-

Fluorescence is measured to determine the amount of remaining NADPH, which is inversely proportional to DHFR activity.[18]

-

3. Determination of IC50 and Ki:

-

IC50: The concentration of an inhibitor required to reduce enzyme activity by 50% is determined by performing the assay with a range of inhibitor concentrations and fitting the data to a dose-response curve.[19]

-

Ki (Inhibition Constant): The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/KM), where [S] is the substrate concentration and KM is the Michaelis constant for the substrate.[19][20]

Whole-Cell Activity Assays

The efficacy of inhibitors against live Mtb is determined by measuring the Minimum Inhibitory Concentration (MIC).

-

Method: A common method is the BacTiter-Glo™ Microbial Cell Viability Assay.[18]

-

Procedure:

-

Mtb cultures (e.g., H37Rv) are grown in 96-well plates in the presence of serial dilutions of the test compound.

-

After a period of incubation (e.g., 6 days), the BacTiter-Glo™ reagent is added, which measures ATP levels as an indicator of cell viability via a luminescent signal.[18]

-

The MIC is typically defined as the lowest concentration of the compound that inhibits bacterial growth by 99% (MIC99).[18]

-

Animal Models for In Vivo Efficacy Testing

Promising lead compounds are further evaluated in animal models of TB to assess their in vivo efficacy, pharmacokinetics, and toxicity. Common models include mice, guinea pigs, and rabbits.[21] These models are essential for translating in vitro findings into potential clinical candidates.[21]

Conclusion and Future Directions

The development of novel MtDHFR inhibitors is a promising strategy to combat tuberculosis. The diverse chemical scaffolds identified to date, coupled with a deeper understanding of the structural and mechanistic differences between the mycobacterial and human enzymes, provide a strong foundation for future drug discovery efforts. The continued application of structure-based drug design, virtual screening, and innovative approaches such as targeting prodrug activation pathways will be crucial in advancing potent and selective MtDHFR inhibitors towards clinical development. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers dedicated to this critical area of anti-TB drug discovery.

References

- 1. Recent Cutting-Edge Designing Strategies for Mtb-DHFR Inhibitors as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Mycobacterial Dihydrofolate Reductase Inhibitors Identified Using Chemogenomic Methods and In Vitro Validation | PLOS One [journals.plos.org]

- 5. pnas.org [pnas.org]

- 6. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. repositorio.usp.br [repositorio.usp.br]

- 9. Selective Non-toxics Inhibitors Targeting DHFR for Tuberculosis and Cancer Therapy: Pharmacophore Generation and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. The identification of novel Mycobacterium tuberculosis DHFR inhibitors and the investigation of their binding preferences by using molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scilit.com [scilit.com]

- 16. Potency boost of a Mycobacterium tuberculosis dihydrofolate reductase inhibitor by multienzyme F420H2-dependent reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of novel selective Mtb-DHFR inhibitors as antitubercular agents through structure-based computational techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]

Dhfr-IN-11: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, development, and characterization of Dhfr-IN-11, a novel inhibitor of Dihydrofolate Reductase (DHFR). This compound, also identified as compound 6b, is a member of a series of thiophenyl-pyrazolyl-thiazole hybrids designed as potential antimicrobial agents, with a notable inhibitory activity against Mycobacterium tuberculosis DHFR (Mtb DHFR).

Introduction

The emergence of antibiotic resistance poses a significant global health threat, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. Dihydrofolate reductase (DHFR) is a well-established and critical enzyme in the folate metabolic pathway, essential for the de novo synthesis of purines, thymidylate, and certain amino acids. Its inhibition leads to the disruption of DNA synthesis and ultimately cell death, making it an attractive target for antimicrobial drug development.

This compound (compound 6b) was developed as part of a research program focused on the design and synthesis of new hybrid molecules that integrate thiophene, pyrazole, and thiazole scaffolds. This strategic combination of heterocyclic moieties aimed to explore new chemical space and identify potent inhibitors of DHFR, particularly in the context of infectious diseases such as tuberculosis.

Discovery and Development Workflow

The discovery of this compound followed a structured drug discovery and development workflow, beginning with the rational design of a novel chemical scaffold and culminating in preclinical in vivo evaluation.

Quantitative Data Summary

The biological activity of this compound and its analogs was quantified through a series of in vitro assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Antimicrobial and Antituberculosis Activity of this compound (Compound 6b) and Comparators.

| Compound | MIC (μg/mL) vs. P. aeruginosa | MIC (μg/mL) vs. C. albicans | MIC (μg/mL) vs. M. tuberculosis |

| This compound (6b) | 3.9 | - | 1.95 |

| Amoxicillin | >500 | - | - |

| Fluconazole | - | 250 | - |

| Isoniazid | - | - | 0.12 |

Table 2: M. tuberculosis DHFR Enzyme Inhibition.

| Compound | IC50 (μM) |

| This compound (6b) | 5.70 |

| Compound 4c | 4.21 |

| Compound 10b | 10.59 |

| Trimethoprim | 6.23 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below.

Chemical Synthesis of this compound (Compound 6b)

The synthesis of this compound is a multi-step process, as outlined in the publication by Dawood et al. (2023)[1][2].

Step 1: Synthesis of 3-(Thiophen-2-yl)-1-(2,5-dimethoxyphenyl)-1H-pyrazol-5(4H)-one. This intermediate is prepared through the condensation of an appropriate β-ketoester with a substituted phenylhydrazine.

Step 2: Synthesis of 3-(Thiophen-2-yl)-1-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carbothioamide. The pyrazolone intermediate is then converted to the corresponding carbothioamide.

Step 3: Synthesis of this compound (Compound 6b). The final step involves the cyclization of the carbothioamide with an appropriate α-haloketone to form the thiazole ring.

For the specific reaction conditions, including solvents, temperatures, and reaction times, please refer to the primary publication[1].

In Vitro Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) of the synthesized compounds were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Bacterial and Fungal Strains: Pseudomonas aeruginosa (ATCC 29853), Escherichia coli (ATCC 25922), Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 9372), and Candida albicans were used.

-

Preparation of Inoculum: Bacterial and fungal strains were cultured overnight and the inoculum was standardized to a concentration of 5 x 105 CFU/mL.

-

Assay Procedure:

-

The compounds were serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

-

The standardized inoculum was added to each well.

-

Plates were incubated at 37°C for 24 hours (bacteria) or 48 hours (fungi).

-

The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth.

-

In Vitro Antituberculosis Activity Assay

The antituberculosis activity was evaluated against Mycobacterium tuberculosis H37Rv (RCMB 010126) using the microplate Alamar blue assay (MABA).

-

Preparation of Inoculum: M. tuberculosis was cultured in Middlebrook 7H9 broth supplemented with OADC, and the turbidity was adjusted to a McFarland standard of 1.0.

-

Assay Procedure:

-

The compounds were serially diluted in 7H9 broth in a 96-well plate.

-

The standardized inoculum was added to each well.

-

Plates were incubated at 37°C for 7 days.

-

Alamar blue reagent was added to each well, and the plates were re-incubated for 24 hours.

-

A color change from blue to pink indicated bacterial growth. The MIC was determined as the lowest concentration of the compound that prevented this color change.

-

M. tuberculosis DHFR Enzyme Inhibition Assay

The inhibitory activity of the compounds against Mtb DHFR was determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Reaction Mixture: The assay was performed in a final volume of 200 µL containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM Dithiothreitol (DTT)

-

100 µM NADPH

-

50 µM Dihydrofolic acid (DHF)

-

Recombinant Mtb DHFR enzyme

-

Varying concentrations of the inhibitor compound.

-

-

Assay Procedure:

-

The enzyme, buffer, DTT, and inhibitor were pre-incubated for 5 minutes at room temperature.

-

The reaction was initiated by the addition of DHF and NADPH.

-

The decrease in absorbance at 340 nm was monitored for 10 minutes using a microplate reader.

-

The IC50 value was calculated from the dose-response curve.

-

Mechanism of Action and Signaling Pathway

This compound exerts its antimicrobial effect by inhibiting the enzymatic activity of Dihydrofolate Reductase. This inhibition disrupts the folate metabolic pathway, which is crucial for the synthesis of essential precursors for DNA and RNA.

Molecular docking studies have provided insights into the binding mode of this compound within the active site of Mtb DHFR. The thiophenyl-pyrazolyl-thiazole scaffold forms key interactions with amino acid residues in the active site, thereby preventing the binding of the natural substrate, dihydrofolate.

Conclusion

This compound (compound 6b) has been identified as a promising inhibitor of Mycobacterium tuberculosis DHFR with potent in vitro antituberculosis activity. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of antimicrobial drug discovery. Further optimization of this chemical scaffold could lead to the development of novel and effective treatments for tuberculosis and other infectious diseases. The logical workflow from rational design to in vivo studies exemplifies a successful approach in modern medicinal chemistry.

References

In Silico Modeling of Inhibitor Binding to Mycobacterium tuberculosis Dihydrofolate Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of small molecule inhibitors to Mycobacterium tuberculosis Dihydrofolate Reductase (Mtb DHFR). Dihydrofolate reductase is a critical enzyme in the folate biosynthesis pathway, essential for DNA synthesis and cell survival, making it a key target for anti-tubercular drug development.[1] This guide will detail the computational workflows, from protein and ligand preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations, using a representative inhibitor as a case study.

Introduction to Mtb DHFR as a Drug Target

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant strains necessitates the discovery of novel therapeutic agents.[1] The folate pathway is essential for Mtb's survival, and DHFR is a key enzyme in this pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate.[1] Inhibition of Mtb DHFR disrupts DNA, RNA, and protein synthesis, leading to bacterial cell death.[2] Structural differences between Mtb DHFR and human DHFR can be exploited to design selective inhibitors, minimizing host toxicity.[3]

The In Silico Drug Discovery Workflow

Computational, or in silico, methods accelerate the drug discovery process by enabling the rapid screening of large compound libraries and providing insights into drug-target interactions at a molecular level. The typical workflow for modeling inhibitor binding to Mtb DHFR is a multi-step process.

Methodologies and Experimental Protocols

This section details the common protocols for each stage of the in silico modeling process.

Protein and Ligand Preparation

Protein Structure Preparation:

The initial step involves obtaining a high-resolution 3D structure of Mtb DHFR from a protein database like the Protein Data Bank (PDB). Commonly used PDB entries for Mtb DHFR include 1DG5 and 1DF7.[1]

-

Protocol:

-

Structure Retrieval: Download the PDB file of Mtb DHFR.

-

Preprocessing: Remove water molecules, co-factors (unless essential for binding), and any existing ligands from the crystal structure.

-

Protonation and Optimization: Add hydrogen atoms to the protein structure, which are typically absent in X-ray crystal structures. Assign appropriate protonation states to ionizable residues based on a physiological pH.

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network. This is often done using force fields like OPLS3e or AMBER.

-

Ligand Preparation:

The inhibitor molecule, in this case, a representative compound, needs to be prepared for docking.

-

Protocol:

-

2D to 3D Conversion: If starting from a 2D structure, convert it to a 3D conformation.

-

Tautomer and Ionization States: Generate possible tautomers and ionization states of the ligand at a physiological pH.

-

Energy Minimization: Minimize the energy of the 3D ligand structure to obtain a low-energy conformation.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This method scores different binding poses based on a scoring function that estimates the binding affinity.

-

Protocol (using AutoDock Vina as an example):

-

File Preparation: Convert the prepared protein and ligand files into the PDBQT format, which includes atomic charges and atom type definitions.

-

Grid Box Definition: Define a 3D grid box that encompasses the active site of Mtb DHFR. The size and center of the grid box are crucial for guiding the docking algorithm.

-

Docking Execution: Run the docking simulation. AutoDock Vina uses a Lamarckian Genetic Algorithm to explore possible binding poses of the ligand within the defined grid box.[1]

-

Pose Analysis: Analyze the resulting binding poses. The pose with the lowest binding energy score is typically considered the most likely binding mode.

-

Molecular Dynamics (MD) Simulation

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and conformational changes over time.

-

Protocol (using GROMACS as an example):

-

System Setup: Place the docked protein-ligand complex in a simulation box and solvate it with an explicit water model (e.g., TIP3P).[4] Add ions to neutralize the system.

-

Energy Minimization: Minimize the energy of the entire system to remove steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble) to ensure the system is stable.

-

Production Run: Run the production MD simulation for a desired length of time (e.g., 100 ns).[4] Trajectories of atomic positions are saved at regular intervals.

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand complex, typically by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

-

Binding Free Energy Calculation

Binding free energy calculations provide a more accurate estimation of the binding affinity than docking scores by considering the dynamic nature of the complex and the effects of solvation.

-

Protocol (using MM/PBSA or MM/GBSA):

-

Snapshot Extraction: Extract snapshots (frames) from the stable portion of the MD trajectory.

-

Energy Calculation: For each snapshot, calculate the free energy of the complex, the protein alone, and the ligand alone. This is done by summing the molecular mechanics (MM) energy in the gas phase and the solvation free energy. The solvation free energy is estimated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model and a surface area (SA) term for the non-polar contribution.

-

Binding Free Energy: The binding free energy (ΔG_bind) is then calculated by averaging the energies over all the snapshots.

-

Data Presentation: A Case Study with a Representative Inhibitor

While "Dhfr-IN-11" is not found in the reviewed literature, we will use a well-documented, novel inhibitor, Compound 11436 from a virtual screening study, as a representative example to illustrate the data obtained from in silico modeling.[5][6]

Table 1: In Silico and In Vitro Data for Representative Mtb DHFR Inhibitors

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG_bind, kcal/mol) | Experimental IC50 (µM) | Experimental Ki (nM) |

| Compound 11436 | -8.5 | -55.2 | 0.65 (anti-tubercular) | 5.50 (Mtb DHFR) |

| Methotrexate (Control) | -9.2 | -62.8 | Not Reported | <10 |

| Trimethoprim (Control) | -7.8 | -48.9 | Not Reported | Not Reported |

Data for Compound 11436 is from[5][6]. Data for control compounds is representative and compiled from multiple sources.

Visualization of Key Processes

Molecular Docking Workflow

The following diagram illustrates the logical steps involved in a typical molecular docking experiment.

Binding Free Energy Calculation Pathway

The MM/PBSA and MM/GBSA methods are post-processing techniques applied to MD simulation trajectories.

Conclusion

In silico modeling is a powerful tool in the discovery and development of novel inhibitors for Mycobacterium tuberculosis DHFR. By combining techniques such as molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can efficiently screen compound libraries, predict binding affinities, and gain a deeper understanding of the molecular interactions driving inhibitor potency and selectivity. The workflow and methodologies outlined in this guide provide a robust framework for the computational investigation of Mtb DHFR inhibitors, ultimately contributing to the development of new and effective treatments for tuberculosis.

References

- 1. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycobacterial Dihydrofolate Reductase Inhibitors Identified Using Chemogenomic Methods and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based design, synthesis and preliminary evaluation of selective inhibitors of dihydrofolate reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective Non-toxics Inhibitors Targeting DHFR for Tuberculosis and Cancer Therapy: Pharmacophore Generation and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of novel selective Mtb-DHFR inhibitors as antitubercular agents through structure-based computational techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Dhfr-IN-11: A Comprehensive Physicochemical and Mechanistic Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of Dhfr-IN-11, a potent inhibitor of Mycobacterium tuberculosis dihydrofolate reductase (DHFR). This document details the compound's key characteristics, outlines relevant experimental methodologies, and illustrates its mechanism of action within the context of the microbial folate pathway.

Core Physicochemical Properties

This compound, a novel thiophenyl-pyrazolyl-thiazole hybrid, exhibits a distinct set of physicochemical characteristics crucial for its biological activity and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C18H17N3O3S2 | [1] |

| Molecular Weight | 387.48 g/mol | [1] |

| Melting Point | 180-182 °C | |

| Solubility | 10 mM in DMSO | [1] |

| LogP (predicted) | 4.88 | |

| Inhibitory Potency (IC50) | 5.70 μM vs. M. tuberculosis DHFR | [2] |

Mechanism of Action: Targeting the Folate Pathway

This compound functions as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of Mycobacterium tuberculosis. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, this compound disrupts the supply of THF, thereby impeding DNA synthesis and ultimately leading to bacterial cell death.

Experimental Protocols

The determination of the physicochemical properties of this compound involves a series of standardized experimental procedures.

Melting Point Determination

The melting point of an organic solid is determined by packing a small amount of the compound into a capillary tube and heating it slowly in a calibrated melting point apparatus. The temperature range from the first sign of melting to the complete liquefaction of the solid is recorded.

Solubility Determination

Qualitative solubility is assessed by adding a small, weighed amount of the solute to a fixed volume of the solvent (e.g., DMSO) at a specific temperature. The mixture is agitated, and the concentration at which the solute completely dissolves is determined.

Lipophilicity (LogP) Determination

The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water. The shake-flask method is a common experimental technique. A known amount of the compound is dissolved in a mixture of pre-saturated octanol and water. After thorough mixing and phase separation, the concentration of the compound in each phase is measured, often by UV-Vis spectroscopy or HPLC. The LogP is calculated as the logarithm of the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase.

DHFR Inhibition Assay (IC50 Determination)

The inhibitory potency of this compound against M. tuberculosis DHFR is determined using a spectrophotometric assay. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF. The reaction is carried out in the presence of varying concentrations of the inhibitor, and the IC50 value is calculated as the concentration of the inhibitor that reduces the enzyme activity by 50%.

References

In-depth Technical Guide: Understanding the Potency of Dihydrofolate Reductase Inhibitors

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism, playing a pivotal role in the synthesis of nucleic acids and amino acids.[1][2] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in one-carbon transfer reactions necessary for the production of purines, thymidylate, and certain amino acids.[3][4] The inhibition of DHFR disrupts these essential biosynthetic pathways, leading to the cessation of DNA synthesis and cell death, making it an attractive target for therapeutic intervention in various diseases, including cancer and infectious diseases.[1][2]

This technical guide provides a detailed examination of the potency of DHFR inhibitors, with a focus on the methodologies used to assess their efficacy and the underlying mechanisms of action. While the specific compound "Dhfr-IN-11" did not yield public data in a comprehensive search, this document will utilize data for other well-characterized DHFR inhibitors to illustrate the principles of potency evaluation.

Core Concept: The Folate Pathway and DHFR Inhibition

The folate pathway is central to cell proliferation and survival. DHFR's role within this pathway is to regenerate THF from DHF. THF and its derivatives are essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA.[3][5] By blocking DHFR, inhibitors lead to a depletion of the THF pool, which in turn halts DNA replication and cell division.[2]

References

- 1. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 3. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Dhfr-IN-11 against Mycobacterium tuberculosis Dihydrofolate Reductase (Mtb DHFR)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the in vitro evaluation of Dhfr-IN-11, a putative inhibitor of Mycobacterium tuberculosis Dihydrofolate Reductase (Mtb DHFR). This document outlines the scientific background, detailed experimental procedures, data analysis, and visualization of the workflow.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway.[1][2][3][4][5][6] It catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][4][5] THF and its derivatives are essential one-carbon donors for the synthesis of vital cellular components, including thymidylate, purines, and certain amino acids.[2][5][7] Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death.[2][6] This makes DHFR an attractive target for antimicrobial and anticancer therapies.[4][5][7][8] While DHFR inhibitors are used to treat various infectious diseases, their efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has been limited.[8] Therefore, the identification and characterization of novel Mtb DHFR inhibitors like this compound are of significant interest for the development of new anti-tubercular agents.

The in vitro assay described here is a spectrophotometric method that monitors the activity of Mtb DHFR by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[1][7][9] This protocol can be adapted for high-throughput screening of potential inhibitors.[7][10]

Signaling Pathway

The enzymatic reaction catalyzed by DHFR is a key step in the folate metabolic pathway. DHF is reduced to THF, which then serves as a cofactor for thymidylate synthase in the conversion of dUMP to dTMP, a precursor for DNA synthesis.

Caption: Mtb DHFR catalyzes the reduction of DHF to THF, a critical step for DNA synthesis, which is inhibited by this compound.

Experimental Protocols

This section provides a detailed methodology for the in vitro inhibition assay of Mtb DHFR by this compound.

Materials and Reagents

-

Recombinant Mtb DHFR[9]

-

This compound (stock solution in DMSO)

-

NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)[7][9]

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5[1] or 40.7 mM sodium phosphate, pH 7.4[7])

-

150 mM KCl[7]

-

8.9 mM β-mercaptoethanol[7]

-

DMSO (Dimethyl sulfoxide)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm[7]

Assay Buffer Preparation

A common assay buffer can be prepared as follows. Final concentrations in the assay may vary based on specific experimental goals.

| Component | Stock Concentration | Final Concentration |

| Sodium Phosphate, pH 7.4 | 1 M | 40.7 mM |

| KCl | 1 M | 150 mM |

| β-mercaptoethanol | 1 M | 8.9 mM |

Reagent Preparation

-

Mtb DHFR: Prepare a stock solution of recombinant Mtb DHFR in assay buffer. The final concentration in the assay is typically in the nanomolar range (e.g., 10-20 nM[1][9] or 125 ng/mL[7]).

-

NADPH: Prepare a stock solution of NADPH in assay buffer. The final assay concentration typically ranges from 10 µM to 200 µM.[7][9]

-

DHF: Prepare a stock solution of DHF in assay buffer with a small amount of β-mercaptoethanol to prevent oxidation. The final assay concentration typically ranges from 4.5 µM to 50 µM.[8][9]

-

This compound: Prepare serial dilutions of this compound from a high-concentration stock in DMSO. Further dilute in assay buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).

Inhibition Assay Protocol

The following protocol is for a standard 96-well plate format with a final reaction volume of 200 µL.

-

Plate Setup:

-

Blank: 200 µL of assay buffer.

-

No Enzyme Control: Assay buffer, NADPH, and DHF.

-

No Inhibitor Control (100% activity): Assay buffer, Mtb DHFR, NADPH, DHF, and DMSO (at the same final concentration as the inhibitor wells).

-

Inhibitor Wells: Assay buffer, Mtb DHFR, NADPH, DHF, and serial dilutions of this compound.

-

-

Assay Procedure:

-

Add assay buffer to all wells.

-

Add the appropriate volume of the this compound serial dilutions or DMSO to the respective wells.

-

Add the Mtb DHFR enzyme to all wells except the "No Enzyme Control" and "Blank".

-

Pre-incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding DHF to all wells except the "Blank".

-

Immediately start monitoring the decrease in absorbance at 340 nm at 25°C for a set period (e.g., 10-30 minutes) using a microplate reader.[1][7][9]

-

Experimental Workflow

The following diagram illustrates the key steps in the Mtb DHFR in vitro inhibition assay.

Caption: Workflow for the in vitro inhibition assay of Mtb DHFR by this compound.

Data Presentation and Analysis

Summary of Assay Conditions from Literature

The following table summarizes typical conditions used in Mtb DHFR in vitro assays based on published literature.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Reference | [1] | [7] | [9] |

| Buffer | 100 mM HEPES, pH 7.5 | 40.7 mM Sodium Phosphate, pH 7.4 | 50 mM Phosphate, pH 7.5 |

| Additives | 50 mM KCl | 150 mM KCl, 8.9 mM β-mercaptoethanol | - |

| Mtb DHFR Conc. | 10-20 nM | 125 ng/mL | 10 nM |

| NADPH Conc. | Not specified | 0.2 mM | 10 µM |

| DHF Conc. | Varied | 10 µM | 4.5 µM |

| Temperature | 25°C | Not specified | 25°C |

| Detection | Absorbance at 340 nm | Absorbance at 340 nm | Absorbance at 340 nm |

Data Analysis

-

Calculate Initial Reaction Rates: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the absorbance vs. time curve. Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹) to convert the change in absorbance to the rate of NADPH consumption.

-

Calculate Percent Inhibition: % Inhibition = [1 - (V₀ inhibitor / V₀ no inhibitor)] * 100

-

Determine IC₅₀: Plot the percent inhibition as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Template for Reporting this compound Activity

The following table can be used to report the inhibitory activity of this compound against Mtb DHFR.

| Inhibitor | Target | Assay Conditions | IC₅₀ (µM) |

| This compound | Mtb DHFR | Specify buffer, pH, temperature, substrate concentrations | Insert calculated value |

| Control Inhibitor (e.g., Methotrexate) | Mtb DHFR | Same as above | Insert calculated value |

Conclusion

This document provides a detailed protocol for the in vitro characterization of this compound as a potential inhibitor of Mycobacterium tuberculosis DHFR. By following these guidelines, researchers can obtain reliable and reproducible data on the inhibitory potency of this compound, which is a critical step in the early stages of anti-tubercular drug discovery. Adherence to consistent experimental conditions is crucial for comparing the activity of novel inhibitors against known compounds and for understanding their structure-activity relationships.

References

- 1. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 5. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 7. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Mycobacterium tuberculosis Dihydrofolate Reductase Is Not a Target Relevant to the Antitubercular Activity of Isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Cell-Based Assay for Determining the Efficacy of the Novel DHFR Inhibitor, DHFR-IN-11

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are critical for DNA replication and cell proliferation.[2][3][4] Consequently, DHFR has been identified as a key therapeutic target for various diseases, including cancer and bacterial infections.[1][5] Inhibitors of DHFR disrupt the folate pathway, leading to the depletion of essential precursors for DNA synthesis and ultimately causing cell cycle arrest and apoptosis.[1][3]